molecular formula C8H17NO B136937 3-(Pyrrolidin-1-yl)butan-1-ol CAS No. 158261-95-1

3-(Pyrrolidin-1-yl)butan-1-ol

Cat. No. B136937
M. Wt: 143.23 g/mol
InChI Key: FKCMGWYAPOCAKE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)butan-1-ol is a chemical compound that can be associated with pyrrolidine derivatives. Pyrrolidine is a secondary amine and a five-membered lactam, which is a cyclic amide. It is a key building block in organic chemistry and is involved in the synthesis of various heterocyclic compounds. The compound likely contains both alcohol and pyrrolidine functional groups, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the CuCl2-catalyzed heterocyclodehydration of N-Boc- or N-tosyl-1-amino-3-yn-2-ols, which could potentially be applied to synthesize compounds similar to 3-(Pyrrolidin-1-yl)butan-1-ol . This method is advantageous due to its simplicity, economic efficiency, and the ability to carry out reactions in methanol at moderate temperatures, yielding high isolated yields of the desired heterocyclic derivatives.

Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-yl)butan-1-ol would consist of a pyrrolidine ring attached to a butan-1-ol chain. The presence of the pyrrolidine ring can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules. Tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been synthesized, demonstrating the feasibility of introducing various substituents onto the pyrrolidine framework, which could be relevant for the structural analysis of 3-(Pyrrolidin-1-yl)butan-1-ol .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in various chemical reactions. The synthesis of pyridine bases from 1-buten-3-ynes, for example, shows the reactivity of compounds with a pyrrolidine or pyrrolidine-like structure in condensation reactions with ketones and ammonia . This suggests that 3-(Pyrrolidin-1-yl)butan-1-ol could also undergo similar condensation reactions, potentially leading to the formation of pyridine bases or other nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyrrolidin-1-yl)butan-1-ol can be inferred from related compounds. For instance, the excess molar enthalpies of mixtures of pyrrolidin-2-one with various alcohols, including butan-1-ol, have been measured, indicating specific interactions that could be present in 3-(Pyrrolidin-1-yl)butan-1-ol mixtures . These interactions could affect the boiling point, solubility, and other thermodynamic properties of the compound. The presence of both pyrrolidine and alcohol functional groups would contribute to the compound's polarity, hydrogen bonding capability, and overall solvation dynamics.

Scientific Research Applications

  • Organocatalysis : 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative of 3-(Pyrrolidin-1-yl)butan-1-ol, has been studied for its potential in catalyzing asymmetric Michael addition reactions. This research highlights its importance in asymmetric synthesis, which is a key area in organic chemistry (Cui Yan-fang, 2008).

  • Radioligand Development : The synthesis of a radiolabeled version of this compound has been explored for potential use in receptor-binding studies. Such compounds can be useful in pharmacology and biochemical research for studying receptor-ligand interactions (A. Hiebel et al., 2006).

  • Thermodynamic Properties and Molecular Interactions : Studies have investigated the thermodynamic properties and molecular interactions of pyrrolidin-2-one and lower alkanols, including butan-1-ol. This research is significant for understanding the molecular behavior of these compounds in various solvents (J. S. Yadav et al., 2009).

  • Analytical Characterization : Analytical characterization of N-pyrrolidinyl-substituted compounds, including derivatives of 3-(Pyrrolidin-1-yl)butan-1-ol, has been explored. This work is crucial for the identification and understanding of new compounds in chemistry and materials science (Cui-mei Liu et al., 2022).

  • Synthesis Methods : Research has also focused on developing novel and efficient methods for synthesizing 3-(Pyrrolidin-1-yl)butan-1-ol and its derivatives. These methods are important for producing these compounds in larger quantities for various applications (R. Smaliy et al., 2011).

  • Photochemistry and Molecular Structure Studies : Investigations into the photochemistry and molecular structure of related compounds have been conducted. This research provides insights into the chemical behavior and potential applications of these compounds in various fields, including materials science (A. Wutkowski et al., 2011).

Safety And Hazards

The safety information for “3-(Pyrrolidin-1-yl)butan-1-ol” indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

3-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMGWYAPOCAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434046
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)butan-1-ol

CAS RN

158261-95-1
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (28.159, 0.4 mol), toluene (200 ml), catalytic p-TsOH (200 mg) and ethyl acetoacetate (20 g, 0.15 mol) were refluxed together in a Dean-Stark apparatus under N2 for 3 hours. The reaction was cooled to room temperature and concentrated in vacuo. NaBH4 (3.1 g, 82 mmol) was dissolved in MeOH (50 ml) and cooled to 0-5° C. A portion of the previous crude reaction (5 g, 27 mmol) in MeOH (25 ml) was added to the reaction mixture and stirred for 72 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) and concentrated in vacuo. The aqueous phase was extracted with TBME (3×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with TBME and concentrated in vacuo to give a mixture of the title compound, 3-pyrrolidin-1-yl-butanoic acid ethyl ester and residual TBME (3.5 g). The mixture (3.5 g) in THF (20 ml) was added to a solution of LiALH4 (1M in THF, 33.5 ml, 33.5 mmol) at 0-5° C. under N2. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched with an aqueous solution of NaOH (1% w/w, 50 ml) at 0-5° C., filtered and washed with THF (3×20 ml). The combined organic layers were dried over MgSO4, filtered, washed with THF and concentrated in vacuo to give the title compound as a yellow oil (2 g, 73%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

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